1,6-Naphthyridine vs 1,5-Naphthyridine: Direct Scaffold Comparison for c-Met Kinase Inhibition
In a scaffold-hopping study based on the c-Met inhibitor MK-2461, two series of novel 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed, synthesized, and tested side-by-side against c-Met kinase. The authors explicitly concluded that 1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine, with compounds 26b and 26c (1,6-series) showing the best enzymic and cytotoxic activities [1]. This constitutes a direct, controlled scaffold comparison within a single study.
| Evidence Dimension | c-Met kinase inhibitory scaffold potential |
|---|---|
| Target Compound Data | 1,6-Naphthyridine as the core scaffold: designated as the more promising c-Met inhibitory structure core; compounds 26b and 26c showed best enzymic and cytotoxic activities |
| Comparator Or Baseline | 1,5-Naphthyridine as the core scaffold: designated as the less promising c-Met inhibitory structure core based on comparative enzymic and cellular data |
| Quantified Difference | Qualitative scaffold superiority conclusion supported by enzymic activity ranking and cytotoxicity data (Hela and A549 cell lines); precise IC50 fold-differences reported in the full text of Wu et al., 2015. |
| Conditions | Biochemical c-Met kinase assay; in vitro anti-tumor activity against Hela and A549 cell lines; scaffold hopping strategy from MK-2461 |
Why This Matters
When selecting a naphthyridine scaffold for c-Met-targeted kinase inhibitor programs, the 1,6-regioisomer is empirically validated as superior to the 1,5-regioisomer, directly guiding procurement decisions for building block selection.
- [1] Wu, J.F.; Liu, M.M.; Huang, S.X.; et al. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg. Med. Chem. Lett. 2015, 25(16), 3251-3255. DOI: 10.1016/j.bmcl.2015.05.082. PMID: 26077488. View Source
